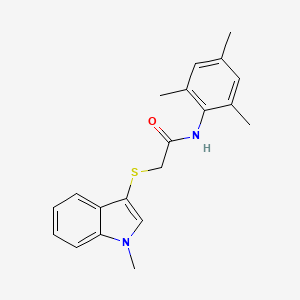

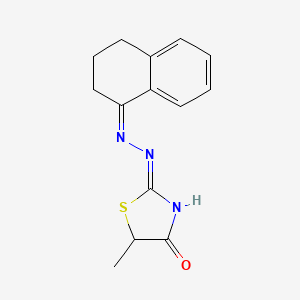

![molecular formula C25H23NO5 B2556827 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2413876-59-0](/img/structure/B2556827.png)

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the search results .Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results .Applications De Recherche Scientifique

Fluorescence Probes for Detecting Reactive Oxygen Species

One significant application of derivatives similar to 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is in the development of novel fluorescence probes. These probes, designed to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase, highlight the chemical's utility in biological and chemical applications. Specifically, the probes based on fluoren-9-ylmethoxycarbonyl (Fmoc) derivatization have been applied to living cells, allowing for the visualization of hROS generated in stimulated neutrophils. This development underscores the chemical's potential in studying the roles of hROS in various biological processes (Setsukinai et al., 2003).

Synthesis of Bioactive Compounds

Additionally, the fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid, is extensively used to protect hydroxy-groups in the synthesis of complex molecules. This protective group strategy facilitates the creation of significant compounds, including peptides and oligonucleotides, highlighting its vast applications in synthetic chemistry. The Fmoc group's ability to be conveniently removed under mild conditions without affecting other sensitive functional groups underscores its importance in the stepwise construction of bioactive molecules and drug candidates (Gioeli & Chattopadhyaya, 1982).

Antiapoptotic Actions and Cellular Signaling

Research into nonlipid compounds that are specific for the LPA2 receptor subtype identified a compound closely related to 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid. This compound exhibited significant antiapoptotic actions by inhibiting the activation of caspases and DNA fragmentation, promoting carcinoma cell invasion and fibroblast proliferation. Such findings demonstrate the compound's potential therapeutic utility in preventing programmed cell death involved in various degenerative and inflammatory diseases, offering insights into novel drug development pathways (Kiss et al., 2012).

Inhibition of Cell Adhesion Processes

Furthermore, derivatives of fluoren-9-ylmethoxycarbonyl were synthesized as novel inhibitors of cell adhesion processes in leukocytes. These compounds, designed to inhibit neutrophil recruitment into inflamed tissue, have shown to target beta 2-integrins in their antiadhesion activity. This application suggests the potential of such compounds in the development of new therapeutic agents aimed at modulating immune responses and treating inflammatory conditions (Hamilton et al., 1995).

Mécanisme D'action

The mechanism of action of this compound is not available in the search results.

Safety and Hazards

Propriétés

IUPAC Name |

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-24(28)17-7-5-8-18(15-17)30-14-6-13-26-25(29)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23H,6,13-14,16H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPNLMPLSOGZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOC4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2556744.png)

![N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B2556757.png)

![N'-acetyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2556759.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2556760.png)

![(4-ethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556763.png)

![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)